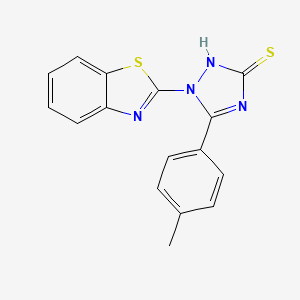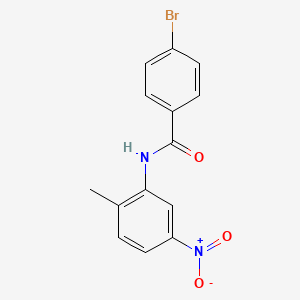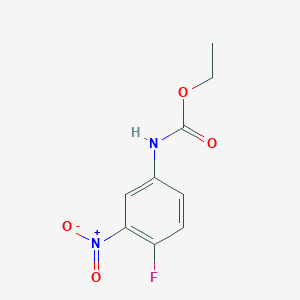![molecular formula C13H18N2O3S B5837717 1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE](/img/structure/B5837717.png)
1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE is a chemical compound belonging to the piperazine family Piperazines are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
The synthesis of 1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using different nucleophiles.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets. The piperazine ring is known to interact with various enzymes and receptors, leading to its biological effects. The sulfonyl group enhances its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE can be compared with other piperazine derivatives such as:
1-(3-chlorophenyl)piperazine (mCPP): Known for its central nervous system stimulant properties.
1-(3-trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with other compounds for its psychoactive effects.
The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Propiedades
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-13(16)14-8-10-15(11-9-14)19(17,18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVWUSPJIZZDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B5837638.png)
![4-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylmorpholine](/img/structure/B5837644.png)
![2-{[(1E)-(2,5-DIMETHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE](/img/structure/B5837650.png)

![2-{[(2-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5837685.png)
![4-chloro-1-ethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5837691.png)
![4-{[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}PHENYL ACETATE](/img/structure/B5837697.png)
![2-(3-ACETYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE](/img/structure/B5837706.png)

![2-(3,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5837737.png)

![(2,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5837747.png)

![3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5837765.png)
